

# Spectroscopic Analysis of Sofosbuvir Impurity C: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Sofosbuvir impurity C

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This technical guide provides a comprehensive overview of the spectroscopic analysis of **Sofosbuvir impurity C**, a known process-related impurity in the synthesis of the antiviral drug Sofosbuvir. The structural elucidation and quantification of such impurities are critical for ensuring the safety, efficacy, and quality of the final drug product. This document outlines the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to characterize this specific impurity.

## Introduction to Sofosbuvir Impurity C

**Sofosbuvir impurity C** is a diastereomer of Sofosbuvir. Its chemical structure has been confirmed and is available in public databases such as PubChem.<sup>[1]</sup> The systematic name for **Sofosbuvir impurity C** is (2R)-isopropyl 2-((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate.<sup>[1]</sup>

Chemical Structure:

- Molecular Formula: C<sub>22</sub>H<sub>29</sub>FN<sub>3</sub>O<sub>9</sub>P<sup>[1][2][3]</sup>
- Molecular Weight: 529.46 g/mol <sup>[1][2]</sup>
- CAS Number: 1496552-28-3<sup>[1][2][3][4]</sup>

## Data Presentation

While specific, publicly available spectra for **Sofosbuvir Impurity C** are limited, the following tables summarize the expected quantitative data based on its known structure and general principles of spectroscopic analysis for related pharmaceutical compounds. Commercial suppliers of this impurity standard confirm that a Certificate of Analysis with detailed  $^1\text{H}$ -NMR, Mass, and IR data is typically provided.[\[2\]](#)

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **Sofosbuvir Impurity C** (in DMSO- $d_6$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.7	d	1H	Uracil H-6
~7.2-7.4	m	5H	Phenyl-H
~6.0	d	1H	Anomeric H-1'
~5.7	d	1H	Uracil H-5
~5.0	m	1H	Isopropyl CH
~4.0-4.5	m	3H	H-2', H-5'a, H-5'b
~3.9	m	1H	Alanine $\alpha$ -CH
~3.8	m	1H	H-3'
~1.3	d	3H	Alanine $\text{CH}_3$
~1.2	d	6H	Isopropyl $\text{CH}_3$
~1.1	s	3H	2'- $\text{CH}_3$

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **Sofosbuvir Impurity C** (in DMSO- $d_6$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
~172	Alanine C=O
~163	Uracil C-4
~150	Uracil C-2
~150	Phenyl C-O
~140	Uracil C-6
~129	Phenyl CH
~124	Phenyl CH
~120	Phenyl CH
~102	Uracil C-5
~95	C-1'
~85	C-4'
~78	C-3'
~70	Isopropyl CH
~65	C-5'
~50	Alanine $\alpha$ -CH
~22	Isopropyl CH <sub>3</sub>
~20	Alanine CH <sub>3</sub>
~16	2'-CH <sub>3</sub>

Table 3: Mass Spectrometry Data for **Sofosbuvir Impurity C**

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
[M+H] <sup>+</sup> (Calculated)	530.1707
[M+Na] <sup>+</sup> (Calculated)	552.1526

Table 4: FT-IR Spectral Data for **Sofosbuvir Impurity C**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
~3400	O-H (hydroxyl), N-H (amine/amide) stretching
~3100-3000	C-H stretching (aromatic)
~2980-2850	C-H stretching (aliphatic)
~1740	C=O stretching (ester)
~1680	C=O stretching (amide/uracil)
~1600, 1490	C=C stretching (aromatic)
~1250	P=O stretching
~1100-1000	C-O stretching

## Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **Sofosbuvir impurity C**, based on standard practices for pharmaceutical impurity profiling.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information for the unequivocal identification of **Sofosbuvir impurity C**.

Instrumentation:

- 400 MHz (or higher) NMR Spectrometer

- 5 mm NMR tubes

#### Sample Preparation:

- Accurately weigh approximately 5-10 mg of **Sofosbuvir impurity C** reference standard.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or MeOD).
- Vortex the mixture until the sample is fully dissolved.
- Transfer the solution to a 5 mm NMR tube.

#### <sup>1</sup>H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment
- Solvent: DMSO-d<sub>6</sub>
- Temperature: 298 K
- Spectral Width: -2 to 12 ppm
- Number of Scans: 16-64 (signal-to-noise dependent)
- Relaxation Delay: 1-5 seconds

#### <sup>13</sup>C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled <sup>13</sup>C experiment
- Solvent: DMSO-d<sub>6</sub>
- Temperature: 298 K
- Spectral Width: 0 to 200 ppm
- Number of Scans: 1024 or more (as needed for adequate signal-to-noise)

- Relaxation Delay: 2 seconds

#### Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for  $^1\text{H}$  and 39.52 ppm for  $^{13}\text{C}$ ).
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum.
- Assign peaks based on chemical shifts, coupling patterns, and integration values, and by comparison with the known structure and related compounds. 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be employed for unambiguous assignments.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **Sofosbuvir impurity C** for confirmation of its identity.

#### Instrumentation:

- High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with a Liquid Chromatography (LC) system.

#### LC Method:

- Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8  $\mu\text{m}$ )
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A suitable gradient to ensure separation from other impurities and the active pharmaceutical ingredient (API).
- Flow Rate: 0.2-0.4 mL/min

- Injection Volume: 1-5  $\mu\text{L}$

MS Method:

- Ionization Source: Electrospray Ionization (ESI)
- Polarity: Positive and/or Negative
- Scan Range:  $m/z$  100-1000
- Capillary Voltage: 3-4 kV
- Source Temperature: 120-150  $^{\circ}\text{C}$
- Desolvation Temperature: 350-450  $^{\circ}\text{C}$
- Data Acquisition: Full scan mode for accurate mass measurement and tandem MS (MS/MS) for fragmentation analysis.

Data Analysis:

- Extract the mass spectrum for the chromatographic peak corresponding to **Sofosbuvir impurity C**.
- Determine the accurate mass of the molecular ion (e.g.,  $[\text{M}+\text{H}]^{+}$ ,  $[\text{M}+\text{Na}]^{+}$ ).
- Compare the measured accurate mass with the theoretical mass calculated from the molecular formula to confirm the elemental composition.
- Analyze the MS/MS fragmentation pattern to further confirm the structure.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Sofosbuvir impurity C**.

Instrumentation:

- Fourier Transform Infrared (FT-IR) Spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

#### Sample Preparation (ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **Sofosbuvir impurity C** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

#### Data Acquisition:

- Spectral Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 16-32
- Data Collection: Collect a background spectrum of the clean, empty ATR crystal before collecting the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

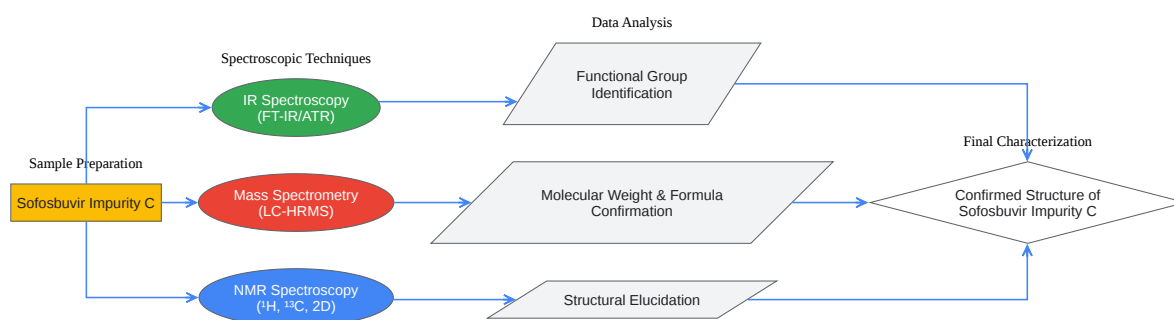
#### Data Analysis:

- Identify the characteristic absorption bands in the IR spectrum.
- Assign these bands to specific functional groups (e.g., O-H, N-H, C=O, P=O, C-O) based on their position and intensity.
- Compare the obtained spectrum with that of the Sofosbuvir reference standard to identify any differences.

## Visualizations

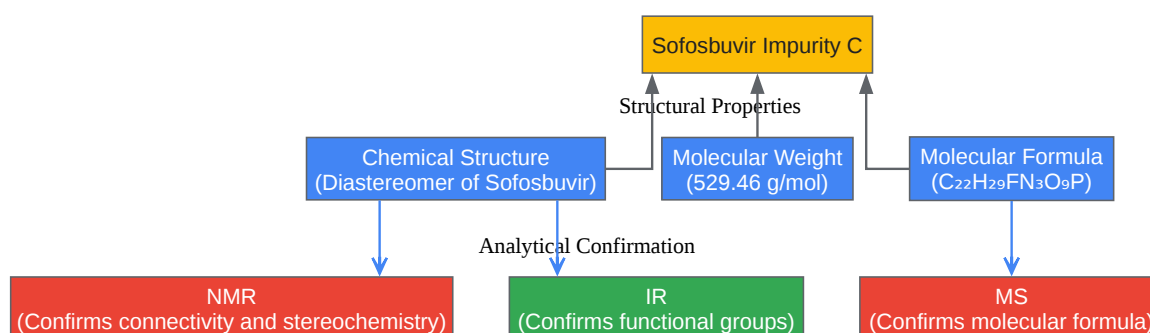
The following diagrams illustrate the logical workflow for the spectroscopic analysis of **Sofosbuvir impurity C**.





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Caption: Workflow for the spectroscopic characterization of **Sofosbuvir Impurity C**.



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